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Compound of Interest

Tert-butyl 2-methylaziridine-1-
Compound Name:
carboxylate

Cat. No.: B186199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of (S)-tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine serves as
a valuable building block in asymmetric synthesis, particularly in the development of novel

pharmaceuticals.

Core Chemical Properties

(S)-tert-butyl 2-methylaziridine-1-carboxylate is a pale yellow liquid at room temperature. Its
chirality, conferred by the (S)-configuration at the C2 position of the aziridine ring, makes it a
crucial intermediate for the enantioselective synthesis of complex molecules.

Table 1: Physicochemical Properties of (S)-tert-butyl 2-methylaziridine-1-carboxylate
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Property Value Source(s)
Molecular Formula CsHi1sNO:2 [1112]
Molecular Weight 157.21 g/mol [1][2]
Appearance Pale yellow liquid [2]
Density ~1.00 g/cm?3 [2]
- ) ~95-100 °C (at reduced
Boiling Point [2]
pressure)
Melting Point Not available
Moderately soluble in non-
Solubility polar organic solvents; limited [2]
water solubility.
Store at 2-8 °C in a tightly
Storage sealed container in a cool, [2]
dark place.
CAS Number 197020-60-3 [1]

Table 2: Spectroscopic Data of (S)-tert-butyl 2-methylaziridine-1-carboxylate

Spectroscopy Data Source(s)
See detailed interpretation

1H NMR [3]
below.
See detailed interpretation

13C NMR [3]

below.

Infrared (IR)

See detailed interpretation

below.

[3]

Mass Spectrometry (MS) Data not available.

Spectroscopic Interpretation:
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While a dedicated full dataset for the (S)-enantiomer is not publicly available, data for a closely
related N-Boc-2-methylaziridine provides valuable insight[3].

e 1H NMR: Key signals would include a multiplet for the proton at the chiral center (C2),
multiplets for the diastereotopic protons on the C3 of the aziridine ring, a singlet for the tert-
butyl group, and a doublet for the methyl group at C2.

e 13C NMR: Expected signals include those for the carbonyl carbon of the Boc group, the
quaternary carbon of the tert-butyl group, the carbons of the aziridine ring (C2 and C3), the
methyl group, and the carbons of the tert-butyl group.

e Infrared (IR): Characteristic absorption bands would be observed for the C=0 stretching of
the carbamate (around 1700 cm~1), C-N stretching, and C-H stretching of the alkyl groups.

Synthesis

The enantioselective synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is crucial for
its application as a chiral building block. A common and effective strategy involves the
cyclization of a chiral precursor derived from a readily available starting material like (S)-
alaninol ((S)-2-amino-1-propanol).

General Synthetic Workflow:
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(S)-Alaninol

'

Protection of Amino Group (e.g., with Boc anhydride)

'

Activation of Hydroxyl Group (e.g., Mesylation or Tosylation)

'

Intramolecular Cyclization (Base-mediated)

'

(S)-tert-butyl 2-methylaziridine-1-carboxylate

Click to download full resolution via product page
Caption: General synthetic workflow for (S)-tert-butyl 2-methylaziridine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical, based on established methods):

Please note: A specific, detailed, and publicly available experimental protocol for the synthesis
of (S)-tert-butyl 2-methylaziridine-1-carboxylate is not available. The following is a
representative procedure based on established chemical transformations for analogous
compounds.

¢ Protection of (S)-Alaninol: To a solution of (S)-alaninol in a suitable solvent such as
dichloromethane, add di-tert-butyl dicarbonate (Boc20) and a base like triethylamine. Stir the
reaction mixture at room temperature until the starting material is consumed (monitored by
TLC). After an aqueous workup, the N-Boc protected (S)-alaninol is isolated.

 Activation of the Hydroxyl Group: The N-Boc protected (S)-alaninol is then dissolved in a
solvent like dichloromethane and cooled in an ice bath. A sulfonylating agent, such as
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methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of
a base (e.g., triethylamine). The reaction yields the corresponding mesylate or tosylate.

 Intramolecular Cyclization: The activated intermediate is treated with a strong, non-
nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an anhydrous
aprotic solvent like THF. This promotes an intramolecular Williamson ether-like reaction,
where the deprotonated nitrogen attacks the carbon bearing the sulfonate leaving group,
forming the aziridine ring. Aqueous workup followed by purification (e.g., column
chromatography) would yield the desired (S)-tert-butyl 2-methylaziridine-1-carboxylate.

Reactivity and Ring-Opening Reactions

The high ring strain of the aziridine ring makes (S)-tert-butyl 2-methylaziridine-1-carboxylate
a reactive electrophile, susceptible to nucleophilic ring-opening reactions. The tert-
butoxycarbonyl (Boc) group on the nitrogen atom acts as an activating group, enhancing the
electrophilicity of the ring carbons. These reactions are often highly regioselective and
stereospecific, proceeding via an Sn2 mechanism, which allows for the controlled introduction

of various functionalities.

General Reactivity Pathway:

(S)-tert-butyl 2-methylaziridine-1-carboxylate Nucleophile (Nu™)

'

Ring-Opened Product

Click to download full resolution via product page
Caption: General scheme for the nucleophilic ring-opening of the aziridine.
Key Ring-Opening Reactions and Methodologies:

e Reaction with Organocuprates (Gilman Reagents): Organocuprates are soft nucleophiles
that typically attack the less sterically hindered carbon of the aziridine ring. This reaction is
highly regioselective and provides a powerful method for carbon-carbon bond formation.
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o Experimental Protocol (General): In a typical procedure, a lithium dialkylcuprate is
prepared in situ by reacting an alkyllithium reagent (2 equivalents) with a copper(l) halide
(e.g., Cul or CuBr) in an ethereal solvent like THF at low temperature. (S)-tert-butyl 2-
methylaziridine-1-carboxylate is then added to this solution, and the reaction is allowed
to warm to room temperature. The reaction is quenched with a saturated aqueous solution
of ammonium chloride, and the product is extracted and purified.

» Reaction with Grignard Reagents: Grignard reagents, being harder nucleophiles, can also be
used for ring-opening, often in the presence of a copper catalyst to promote regioselectivity
towards the less substituted carbon.

o Experimental Protocol (General): A solution of the Grignard reagent in THF or diethyl ether
is prepared. In a separate flask, a catalytic amount of a copper(l) salt is added. The
Grignard solution is then transferred to the flask containing the catalyst, followed by the
addition of the aziridine. The reaction mixture is stirred until completion and then worked

up.

e Acid-Catalyzed Ring-Opening: In the presence of a Brgnsted or Lewis acid, the aziridine
nitrogen is protonated or coordinated, further activating the ring towards nucleophilic attack.
The regioselectivity of this reaction can be influenced by the nature of the substituent on the
aziridine and the reaction conditions. Nucleophiles such as water, alcohols, and halides can
be employed.

o Experimental Protocol (General): (S)-tert-butyl 2-methylaziridine-1-carboxylate is
dissolved in a suitable solvent, and a catalytic amount of an acid (e.g., HCI, H2SOa, or a
Lewis acid like BF3-OEt2) is added. The nucleophile is then introduced, and the reaction is
monitored until completion.

Applications in Drug Development

Chiral aziridines are valuable intermediates in the synthesis of a wide range of biologically
active molecules. Their ability to introduce a nitrogen-containing stereocenter with high control
makes them particularly useful in medicinal chemistry.

¢ Synthesis of Neuraminidase Inhibitors: Chiral aziridines have been utilized as key
intermediates in some synthetic routes towards oseltamivir (Tamiflu®), an antiviral
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medication used to treat and prevent influenza A and B. The aziridine moiety allows for the
stereoselective introduction of one of the amino groups present in the final drug structure.

e Precursors to B-Lactam Antibiotic Analogues: The strained three-membered ring of aziridines
can be transformed into the four-membered (-lactam ring, which is the core structure of
many important antibiotics like penicillins and cephalosporins. (S)-tert-butyl 2-
methylaziridine-1-carboxylate can serve as a chiral precursor for the synthesis of novel 3-
lactam analogues with potentially enhanced or new biological activities.

o General Building Block for Chiral Amines: The ring-opening of this chiral aziridine provides
access to a variety of enantiomerically pure B-amino alcohols and other 1,2-difunctionalized
amine derivatives, which are common structural motifs in many pharmaceuticals.

Signaling Pathway Involvement:

Direct interaction of (S)-tert-butyl 2-methylaziridine-1-carboxylate with specific signaling
pathways has not been reported. Its significance in drug development lies in its role as a
versatile chiral building block for the synthesis of more complex molecules that are designed to
interact with specific biological targets, such as enzymes or receptors, thereby modulating
various signaling pathways involved in disease processes. For instance, the final drug
molecules synthesized using this aziridine may act as inhibitors of key enzymes in viral
replication or bacterial cell wall synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience. The
provided experimental protocols are generalized and should be adapted and optimized by
qualified chemists in a controlled laboratory setting. All chemical manipulations should be
performed with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (S)-tert-butyl 2-
methylaziridine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186199#s-tert-butyl-2-methylaziridine-1-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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